Product packaging for Hexadec-9-en-1-ol(Cat. No.:)

Hexadec-9-en-1-ol

Cat. No.: B13387085
M. Wt: 240.42 g/mol
InChI Key: LBIYNOAMNIKVKF-UHFFFAOYSA-N
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Description

Hexadec-9-en-1-ol is a natural product found in Bombus muscorum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O B13387085 Hexadec-9-en-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

hexadec-9-en-1-ol

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3

InChI Key

LBIYNOAMNIKVKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCO

Origin of Product

United States

Significance of Long Chain Unsaturated Fatty Alcohols in Chemical Biology

Long-chain unsaturated fatty alcohols, a class of molecules to which hexadec-9-en-1-ol belongs, are integral to various biological processes. wikipedia.org These molecules are characterized by a lengthy hydrocarbon chain and at least one double bond, which imparts specific chemical and physical properties. wikipedia.org Their amphipathic nature, possessing both hydrophilic (water-attracting) and lipophilic (fat-attracting) characteristics, allows them to play crucial roles in cellular structures and signaling pathways. vulcanchem.com

In chemical biology, these fatty alcohols are recognized for their involvement in:

Pheromonal Communication: Many insects utilize long-chain unsaturated fatty alcohols as pheromones for mating and aggregation. frontiersin.orgfrontiersin.org For instance, (Z)-11-Hexadecen-1-ol is a key component of the sex pheromone for various moth species. The specific geometry (cis or trans) and position of the double bond are often critical for species-specific recognition.

Membrane Structure and Function: As components of cellular membranes, these alcohols can influence membrane fluidity, permeability, and the function of embedded proteins.

Biosynthesis and Metabolism: The biosynthesis of these alcohols often originates from fatty acids through the action of specific enzymes. wikipedia.org For example, palmitoleyl alcohol is biosynthesized from palmitic acid. wikipedia.org Understanding these pathways is a significant area of research.

The study of long-chain unsaturated fatty alcohols provides valuable insights into fundamental biological processes and offers potential applications in areas such as pest management and the development of novel bioactive compounds. frontiersin.org

Overview of Hexadec 9 En 1 Ol in Natural Systems and Ecological Contexts

Hexadec-9-en-1-ol, also known by synonyms such as palmitoleyl alcohol, exists in nature in two isomeric forms: (Z)-hexadec-9-en-1-ol (cis) and (E)-hexadec-9-en-1-ol (trans). cymitquimica.comlookchem.com Both isomers have been identified in various organisms, where they serve distinct ecological roles.

(Z)-Hexadec-9-en-1-ol is a known component of insect pheromones. nih.gov It has been reported in the bumblebee species Bombus muscorum. nih.gov This suggests its role in chemical communication, likely related to mating or social interactions within the species. It is also found in certain natural oils and fats. cymitquimica.com

(E)-Hexadec-9-en-1-ol has been identified in plant extracts. vulcanchem.com Its presence in plant cuticular waxes suggests a potential protective function for the plant. vulcanchem.com Like its cis-isomer, it has also been detected in some insect pheromone blends, indicating its importance in inter-species communication. vulcanchem.com

The biosynthesis of this compound is linked to the metabolism of palmitoleic acid. wikipedia.org In a documented synthesis process, cis-9-hexadecen-1-ol is produced by the reduction of methyl palmitoleate (B1233929). google.com

Below is a table summarizing the chemical properties of this compound:

PropertyValue
Molecular Formula C16H32O
Molecular Weight 240.42 g/mol
Isomeric Forms (Z)-hexadec-9-en-1-ol, (E)-hexadec-9-en-1-ol
Natural Occurrences Insect pheromones, plant extracts, natural oils
Ecological Roles Chemical communication (pheromones), plant protection

Current Research Trajectories and Future Directions in Hexadec 9 En 1 Ol Studies

Natural Abundance and Isolation from Biological Matrices

The presence of (Z)-hexadec-9-en-1-ol has been identified in the complex pheromone blends of several insects, highlighting its importance in their life cycles.

Identification in Bombus muscorum and Related Organisms

(Z)-Hexadec-9-en-1-ol has been reported as a component in the cephalic labial gland secretions of the moss carder bee, Bombus muscorum. nih.gov These secretions are utilized by male bumblebees as marking pheromones to attract potential mates. The chemical profile of these secretions is often species-specific, contributing to reproductive isolation among different bumblebee species. For instance, in a study of the socially parasitic bumblebee Bombus hyperboreus, (Z)-hexadec-9-en-1-ol was identified as a shared major compound with its host species, Bombus polaris, suggesting a potential role in their parasitic relationship. researchgate.net

Detection within Insect Pheromone Biosynthetic Glands

The biosynthesis of fatty acid-derived pheromones, including (Z)-hexadec-9-en-1-ol, primarily occurs in specialized pheromone glands. researchgate.net In many moth species, these glands are located on the terminal segments of the female's abdomen. nih.gov The production of pheromones within these glands is a dynamic process, often regulated by the insect's physiological state and age. mdpi.com The composition of the pheromone blend can be influenced by the presence and activity of specific enzymes within these glands. nih.gov

Enzymatic Biotransformations and Precursor Utilization

The synthesis of (Z)-hexadec-9-en-1-ol involves a series of enzymatic reactions that modify fatty acid precursors. This pathway is a common strategy observed in the production of many Type I insect pheromones. nih.gov

Role of Fatty Acids as Metabolic Substrates

The building blocks for (Z)-hexadec-9-en-1-ol are saturated fatty acids, which undergo desaturation and subsequent modification. frontiersin.org Palmitic acid (a C16 saturated fatty acid) is a key precursor. Through the action of a specific desaturase enzyme, a double bond is introduced at the delta-9 position, converting palmitic acid into palmitoleic acid ((9Z)-hexadec-9-enoic acid). wikipedia.org This desaturation step is critical in determining the final structure of the pheromone component.

Many insects can synthesize fatty acids de novo, starting from acetyl-CoA, through the action of acetyl-CoA carboxylase and fatty acid synthase. frontiersin.org However, dietary sources of fatty acids can also be utilized. plos.org The availability of specific fatty acid precursors can influence the composition of the final pheromone blend. mdpi.com

Table 1: Key Fatty Acid Precursors in Pheromone Biosynthesis

Fatty Acid Chemical Formula Role in Biosynthesis
Palmitic Acid C16H32O2 Primary saturated precursor for C16 pheromones.
Palmitoleic Acid C16H30O2 Product of palmitic acid desaturation; direct precursor to (Z)-hexadec-9-en-1-ol. wikipedia.org
Stearic Acid C18H36O2 Can be a precursor for some pheromones after chain shortening or elongation and desaturation. plos.org
Oleic Acid C18H34O2 An 18-carbon unsaturated fatty acid that can be a precursor in some species. semanticscholar.org
Linoleic Acid C18H32O2 A polyunsaturated fatty acid that can be a precursor to some pheromone components. plos.org

Conversion of Isotopically Labeled Fatty Acids into Pheromone Constituents

The biosynthetic pathways of insect pheromones have been elucidated through studies using isotopically labeled fatty acids. By applying labeled precursors to the pheromone glands of insects, researchers can trace the conversion of these precursors into the final pheromone components. nih.gov

For example, studies on various moth species have demonstrated that the topical application of deuterium-labeled or ¹³C-labeled fatty acids, such as stearic acid and linoleic acid, to the pheromone gland results in the incorporation of the isotopic label into the produced pheromone compounds. nih.govplos.orgsemanticscholar.org This provides direct evidence for the role of these fatty acids as precursors. The analysis of the gland contents is typically performed using gas chromatography-mass spectrometry (GC-MS) to identify the labeled products. nih.gov

The final step in the biosynthesis of (Z)-hexadec-9-en-1-ol from its fatty acid precursor, palmitoleic acid, involves the reduction of the carboxylic acid group to an alcohol. This transformation is catalyzed by fatty acyl reductases (FARs). frontiersin.orgelifesciences.org These enzymes are crucial in converting the fatty acyl precursor into the corresponding fatty alcohol, which then functions as a pheromone component. frontiersin.org

Mechanisms of Fatty Acid Precursor Translocation within Biological Systems

For fatty acids to be utilized in pheromone biosynthesis within the specialized glands, they must be transported from their site of synthesis or from dietary sources. This transport is facilitated by fatty acid transport proteins (FATPs). nih.gov

Research on the silkmoth, Bombyx mori, has shown that a specific FATP (BmFATP) is highly expressed in the pheromone gland. nih.gov The expression of this protein is upregulated just before the period of active pheromone synthesis. These FATPs are membrane-bound proteins that facilitate the uptake of long-chain fatty acids from the extracellular environment into the pheromone gland cells. nih.gov

Once inside the cell, the fatty acid precursors are often stored in lipid droplets as triacylglycerols. nih.gov The accumulation of these lipid droplets within the pheromone gland cells serves as a reservoir of precursors for pheromone production. RNA interference (RNAi) studies have shown that silencing the gene for FATP leads to a significant reduction in the accumulation of these lipid droplets and a subsequent decrease in pheromone production. nih.gov This highlights the essential role of fatty acid transport in ensuring a sufficient supply of precursors for pheromone biosynthesis.

Desaturation Mechanisms in Unsaturated Fatty Alcohol Biosynthesis

The introduction of a double bond into a saturated fatty acyl chain is a critical step in the biosynthesis of unsaturated fatty alcohols like this compound. This process is catalyzed by a class of enzymes known as fatty acid desaturases. mdpi.com These enzymes are responsible for creating double bonds at specific positions within the fatty acyl chain. mdpi.comscialert.net

The desaturation reaction is an aerobic process requiring molecular oxygen, a cytochrome b5 electron carrier, and NADH-dependent cytochrome b5 reductase. mdpi.com The desaturase enzyme, which contains a non-heme iron active site, interacts with reduced cytochrome b5. This interaction facilitates the reaction with oxygen and the fatty acid substrate, leading to the abstraction of hydrogen atoms from adjacent carbons and the formation of a double bond. mdpi.com

Fatty acid desaturases exhibit high specificity for both the chain length of the substrate and the position of the new double bond. scialert.net The regioselectivity of these enzymes ensures that the double bond is inserted at a precise location, such as the Δ9 position seen in this compound. nih.gov This control over the lipid bilayer's fluidity is crucial for various cellular functions, including membrane-bound protein activity and cell adaptation. nih.gov

Analogous Biosynthetic Routes (e.g., Palmitoleic Acid Biosynthesis via Stearoyl-CoA Desaturase-1)

The biosynthesis of this compound can be understood by examining analogous pathways, such as the formation of palmitoleic acid. Palmitoleic acid, a 16-carbon monounsaturated fatty acid with a double bond at the n-7 position, is synthesized from palmitic acid. mdpi.comwikipedia.org This conversion is catalyzed by the enzyme Stearoyl-CoA desaturase-1 (SCD1). mdpi.comwikipedia.orgwikipedia.org

SCD1 is a key lipogenic enzyme that introduces a double bond in the Δ9 position of fatty acyl-CoAs. wikipedia.orgmdpi.com Its primary substrates are palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), which are converted to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively. mdpi.compnas.org This reaction is a rate-limiting step in the synthesis of monounsaturated fatty acids. wikipedia.orgpnas.orgpnas.org

The process requires a series of redox reactions where electrons flow from NADH to a flavoprotein (cytochrome b5 reductase), then to cytochrome b5, and finally to the terminal acceptor, molecular oxygen, resulting in the release of water. wikipedia.org The resulting palmitoleoyl-CoA can then be further metabolized. It is plausible that a similar enzymatic reduction of the carboxyl group of a palmitoleic acid derivative to an alcohol functional group would yield this compound.

Catabolic Pathways and Derivative Formation

Once formed, this compound can undergo further metabolic transformations, including degradation to simpler molecules or conversion to other functional compounds.

Oxidative Degradation to Aldehyde and Carboxylic Acid Intermediates

Long-chain alcohols can be oxidized to their corresponding aldehydes and subsequently to carboxylic acids. wikipedia.org In some organisms, such as certain yeasts, long-chain alcohol oxidase catalyzes the oxidation of fatty alcohols to aldehydes. wikipedia.org This aldehyde can then be further oxidized by a long-chain fatty aldehyde dehydrogenase to a carboxylic acid. wikipedia.org For instance, studies on the degradation of hexenols have shown that butanal is a major degradation product, indicating cleavage of the carbon chain. conicet.gov.ar In the context of meat storage, hexanal (B45976) is a known product of lipid oxidation. oup.com

The oxidative degradation of unsaturated lipids can also be initiated by laccase-mediator systems, leading to the formation of epoxy and hydroxy fatty acids. researchgate.net While saturated lipids are generally not modified by this system, their degradation can occur in the presence of unsaturated lipids through the involvement of lipid peroxidation radicals. researchgate.net It is conceivable that this compound could be metabolized through similar oxidative pathways, leading to the formation of hexadec-9-enal (B15376362) and subsequently hexadec-9-enoic acid. A process for preparing cis-9-hexadecenal involves the oxidation of cis-9-hexadecen-1-ol. google.com

Hydrogenation Pathways Leading to Saturated Fatty Alcohols

The double bond in this compound can be reduced through hydrogenation to yield the corresponding saturated fatty alcohol, hexadecan-1-ol (cetyl alcohol). This process is analogous to the industrial hydrogenation of unsaturated fatty acid esters to produce saturated fatty alcohols. csic.esbuu.ac.th In these industrial processes, catalysts such as copper-chromite are used to reduce the double bonds in the alkyl chains of fatty alcohols. buu.ac.th

While direct biological evidence for the specific enzyme responsible for the in-vivo hydrogenation of this compound is limited, the conversion of unsaturated fatty acids to saturated fatty acids is a known metabolic process. csic.es It is therefore biochemically plausible that a similar enzymatic hydrogenation could occur for fatty alcohols, converting this compound to hexadecan-1-ol. Indeed, in the bumblebee Bombus lapidarius, where this compound is a major pheromone component, hexadecan-1-ol is also present in significant amounts, suggesting a possible metabolic relationship. nih.gov

Established Synthetic Methodologies for this compound

Conventional methods for producing this compound often prioritize yield and simplicity, utilizing readily available starting materials and well-understood reaction mechanisms.

A straightforward and common method for the synthesis of this compound is the chemical reduction of its corresponding fatty acid, palmitoleic acid ((9Z)-hexadec-9-enoic acid), or its esters. google.comwikipedia.orgnih.gov This approach is efficient as it directly converts the carboxylic acid or ester functional group into a primary alcohol without altering the carbon skeleton or the existing double bond.

The process typically involves the use of powerful reducing agents. One documented procedure involves the reduction of methyl palmitoleate (B1233929) to cis-9-hexadecen-1-ol using lithium aluminum hydride (LiAlH₄) in an absolute ether solvent at a controlled temperature of 35–40 °C. google.com This method is effective in achieving high conversion to the alcohol. The (Z)- or cis-configuration of the double bond in the natural palmitoleic acid is retained during the reduction process. nih.gov

Starting MaterialReducing AgentSolventTemperatureProductYieldReference
Methyl PalmitoleateLithium Aluminum Hydride (LiAlH₄)Absolute Ether35-40 °Ccis-9-Hexadecen-1-ol~95% google.com

More intricate, multi-step syntheses provide greater flexibility in constructing the this compound molecule, often by assembling smaller carbon fragments through alkylation reactions. researchgate.net These routes typically involve the creation of an alkyne precursor, which is later reduced to the desired alkene.

One such pathway begins with cyclooctene, which is converted through ozonolysis and reduction to octane-1,8-diol. researchgate.net This diol is then transformed into 8-bromooctan-1-ol. To enable selective reaction, the hydroxyl group is protected, for example, as a tetrahydropyranyl (THP) ether, yielding 1-(2-THPL-oxy)-8-bromooctane. researchgate.net This protected bromo-derivative is then used to alkylate an acetylide, such as the lithium salt of oct-1-yne. This condensation reaction forms the 16-carbon skeleton with a triple bond at the 9-position, 1-(2-THPL-oxy)hexadec-9-yne. researchgate.net The final steps involve the acidic hydrolysis of the THP protecting group to release the hydroxyl function, yielding hexadec-9-yn-1-ol, which can then be reduced to this compound. researchgate.net

A similar strategy can be employed using solid-phase synthesis, where a diol like 1,10-decanediol (B1670011) is attached to a polymer support. cdnsciencepub.com The free hydroxyl group is converted to a good leaving group (e.g., a mesylate) and coupled with an acetylide. A second alkylation at the terminal alkyne position, followed by cleavage from the polymer support, can generate internal alkynes like 11-hexadecyn-1-ol, an analogue of the target compound. cdnsciencepub.com

Biotechnological Production and Bioengineering Initiatives

The production of this compound and related long-chain fatty alcohols is increasingly benefiting from biotechnological and bioengineering strategies. These approaches offer sustainable and potentially more cost-effective alternatives to traditional chemical synthesis.

Microbial Fermentation Processes for Long-Chain Fatty Alcohols

Microbial fermentation is a promising avenue for producing long-chain fatty alcohols. Certain microorganisms naturally produce these compounds as components of wax esters, which serve as carbon and energy storage molecules. oup.com The core of this process involves leveraging the fatty acid synthesis (FAS) pathway within the microbe. Fatty acyl-ACPs or fatty acyl-CoAs, intermediates in fatty acid metabolism, are the primary substrates. oup.com

A key rate-limiting step in the diversion of these intermediates towards fatty alcohol production is the action of fatty acyl-CoA/ACP reductases (FARs). oup.com These enzymes catalyze the conversion of fatty acyl thioesters (with chain lengths typically from C8 to C18) into fatty alcohols. oup.com The efficiency of microbial production can be enhanced through metabolic engineering. For instance, in the oleaginous yeast Yarrowia lipolytica, deleting genes responsible for fatty alcohol degradation, such as fatty alcohol oxidase (FAO1) and fatty alcohol dehydrogenase (HFD4), can prevent the breakdown of the desired product. frontiersin.orgfrontiersin.org Additionally, manipulating genes like fatty acyl-CoA synthetase (FAA1) can increase the availability of substrates for FARs. frontiersin.orgfrontiersin.org

Researchers have successfully engineered various microorganisms, including Escherichia coli and the oleaginous yeasts Saccharomyces cerevisiae, Rhodosporidium toruloides, and Yarrowia lipolytica, to produce fatty alcohols. frontiersin.org By expressing non-insect derived enzymes and optimizing fermentation conditions, titers of several grams of fatty alcohols per liter of cultivation medium have been achieved. frontiersin.org For example, engineered Y. lipolytica strains have produced significant quantities of fatty alcohols, with some reaching up to 166.6 mg/L. frontiersin.orgfrontiersin.org More recent developments have seen even higher titers, with fed-batch fermentation of engineered R. toruloides achieving 5.4 g/L of total fatty alcohols. nih.gov

Engineered Yeast Cell Factories for Pheromone Component Production

Yeast, particularly the oleaginous yeast Yarrowia lipolytica, has been engineered to produce insect pheromone components, including unsaturated fatty alcohols like (Z)-hexadec-11-en-1-ol and (Z)-tetradec-9-en-1-ol. researchgate.netdtu.dk These compounds are either pheromones themselves or immediate precursors. researchgate.net The biosynthetic pathways for these molecules are reconstructed within the yeast, which is then metabolically engineered to enhance production by reducing fatty alcohol degradation and downregulating the accumulation of storage lipids. researchgate.net

A significant challenge in using yeast for pheromone production is preventing the endogenous degradation of the target fatty alcohols. biorxiv.org To address this, researchers have deleted genes encoding enzymes involved in fatty alcohol degradation, such as fatty aldehyde dehydrogenases (Hfd1p and Hfd4p) and fatty alcohol oxidase (Fao1p). biorxiv.org In some cases, the peroxisomal biogenesis factor Pex10p is also deleted. biorxiv.org

The choice of enzymes expressed in the yeast is critical. For instance, to produce (Z)-tetradec-9-en-1-yl acetate (B1210297), a Δ9-desaturase with high activity and specificity for tetradecanoyl-CoA is required. biorxiv.org By expressing a combination of desaturases and reductases from different lepidopteran species, along with an alcohol acetyltransferase, engineered S. cerevisiae has been shown to produce significant amounts of pheromone components. researchgate.netbiorxiv.org In one study, an engineered strain produced 7.3 ± 0.2 mg/L of (Z)-tetradec-9-en-1-yl acetate. biorxiv.org

Metabolic Engineering of Oilseed Crops for Pheromone Precursor Synthesis

Metabolic engineering of oilseed crops presents a novel and potentially low-cost method for producing pheromone precursors. unl.eduunl.edu By introducing genes from insects and other organisms into plants, researchers can create crops that produce these precursor compounds in their seed oil. unl.eduunl.edu

Camelina sativa, an ancient oilseed crop, has been a key focus of this research. unl.eduunl.edunih.govresearchgate.net Scientists have successfully genetically modified Camelina to produce (Z)-11-hexadecenoic acid, a precursor to the sex pheromones of several moth species. unl.edu The oil from these modified plants is then isolated, purified, and chemically converted into the final pheromone product. unl.edu This plant-based production method significantly reduces the cost of pheromones by having the plant perform most of the synthetic work. unl.edu It also avoids the use of petroleum-based feedstocks and the complex chemical steps typically required in pheromone manufacturing. unl.edu

In one study, the most productive Camelina line, engineered with multiple copies of relevant transgenes, produced 9.4% (E)-9-dodecenoic acid and 5.5% (E,E)-8,10-dodecadienoic acid of the total fatty acids in the T2 generation. nih.gov These levels were maintained in subsequent generations, demonstrating the stability and economic feasibility of this production platform. nih.govslu.se

Design and Synthesis of this compound Derivatives

The chemical structure of this compound, with its hydroxyl group and double bond, allows for the synthesis of various derivatives through reactions like esterification and oxidation. These derivatives often have applications in pheromone research and pest control.

Esterification for Functionalized Molecular Analogues

Esterification is a common method for creating functionalized analogues of this compound. The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters. For example, palmitoleyl oleate (B1233923) is a wax ester formed through the formal condensation of hexadecen-1-ol with oleic acid. nih.gov

A key application of esterification is the synthesis of acetate esters, which are common components of insect pheromones. For instance, (E)-hexadec-11-en-1-yl acetate is synthesized by the acetylation of (E)-hexadec-11-en-1-ol. Similarly, hexadec-1-en-1-yl acetate can be produced, and its ester group can undergo transesterification with other alcohols under suitable catalytic conditions. vulcanchem.com

The table below provides examples of esterification reactions involving hexadecenol derivatives.

ReactantReagents/ConditionsProductYield (%)
(E)-Hexadec-11-en-1-olAcetic anhydride (B1165640), acetic acid(E)-Hexadec-11-en-1-yl acetate-
(4E,6Z)-4,6-Hexadecadien-1-olAcetyl chloride, pyridine, dichloromethane(E4,Z6)-4,6-Hexadecadien-1-ol acetate95

Data sourced from multiple studies. chesci.com

Controlled Oxidation to Hexadec-9-enal and Other Aldehyde Derivatives

The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, hexadec-9-enal, a component of the sex pheromone of the cotton bollworm. google.com This controlled oxidation is a critical step in the synthesis of many pheromones.

A common method for this transformation is the use of pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane. google.com To improve the yield and simplify the process, the oxidation can be carried out in the presence of silica (B1680970) gel. google.com Following the reaction, the product can be purified by filtration and column chromatography. google.com One reported synthesis of cis-9-hexadecenal from cis-9-hexadecen-1-ol using PCC and silica gel achieved a yield of up to 90%. google.com

Another catalyst system used for the oxidation of unsaturated fatty alcohols is the tetrakis(acetonitrile)copper(I) triflate/TEMPO system. biorxiv.org This has been used to oxidize fermented fatty alcohols into their corresponding aldehydes. biorxiv.org For example, the oxidation of a mixture containing (Z)-hexadec-11-en-1-ol resulted in a product mixture of (Z)-hexadec-11-enal, hexadecanal, and (Z)-hexadec-9-enal. biorxiv.orgbiorxiv.org

The table below summarizes different oxidation reactions of hexadecenol derivatives.

ReactantReagents/ConditionsProductYield (%)
cis-9-Hexadecen-1-olPyridinium chlorochromate, silica gel, anhydrous methylene (B1212753) chloridecis-9-Hexadecenal76-90
(Z)-Hexadec-9-en-1-ol-(Z)-Hexadec-9-enal86
(4E,6Z)-4,6-Hexadecadien-1-olPyridinium chlorochromate, sodium acetate, dichloromethane(E4,Z6)-4,6-Hexadecadienal63

Data sourced from multiple studies. chesci.comgoogle.combeilstein-journals.org

Synthesis of Polyunsaturated Fatty Alcohol Analogues (e.g., Hexadecadien-1-ols)

The synthesis of polyunsaturated fatty alcohols, such as hexadecadien-1-ols, often involves stereoselective methods to control the geometry of the double bonds, which is crucial for their biological activity, particularly as insect pheromones. Various strategies have been developed to achieve high stereoisomeric purity.

One notable example is the stereospecific synthesis of (4E,6Z)-hexadeca-4,6-dien-1-ol, a component of the sex pheromone of the persimmon fruit moth, Stathmopoda masinissa. researchgate.net This synthesis utilizes a palladium-catalyzed cross-coupling reaction between two key fragments: ethyl (4E)-5-chloropent-4-enoate and undec-1-yne. researchgate.net The (E)-configuration of the double bond at the 4-position is established from the commercially available (E)-1,3-dichloropropene. researchgate.net The (Z)-configuration at the 6-position is achieved through a Wittig reaction. researchgate.net

Another significant group of hexadecadien-1-ols are the isomers of 7,11-hexadecadien-1-ol, which are key intermediates for the synthesis of Gossyplure, the sex pheromone of the pink bollworm. chegg.com The synthesis of the (7Z,11E)-isomer can be accomplished in a stepwise manner, carefully constructing the molecule to ensure the correct geometry at each double bond. chegg.com A related compound, (Z,E)-7,11-hexadecadien-1-yl acetate, is synthesized from 1,5-hexadiyne. The process involves an initial alkoxycarbonylation to form 3-octyn-1-ol, followed by hydroboration-oxidation to introduce the hydroxyl groups, and subsequent acetylation. The corresponding alcohol is an intermediate in this process.

The synthesis of bombykol, (10E,12Z)-10,12-hexadecadien-1-ol, the sex pheromone of the silkworm moth Bombyx mori, has also been extensively studied. pherobase.com One convenient synthesis of the 10E,12Z- and 10E,12E- isomers has been reported, highlighting the importance of controlling the stereochemistry of the conjugated diene system. pherobase.com

A summary of synthetic strategies for various hexadecadien-1-ol (B14476207) isomers is presented below:

Target CompoundKey Synthetic StepsPrecursorsReference
(4E,6Z)-Hexadecadien-1-olPd-catalyzed cross-coupling, Wittig reactionEthyl (4E)-5-chloropent-4-enoate, Undec-1-yne researchgate.net
(7Z,11E)-Hexadecadien-1-olStepwise synthesisNot specified chegg.com
(10E,12Z)-Hexadecadien-1-ol (Bombykol)Not specifiedNot specified pherobase.com
(Z,E)-7,11-Hexadecadien-1-yl Acetate (from alcohol)Alkoxycarbonylation, Hydroboration-oxidation1,5-Hexadiyne

Preparation of N-Acylated Amino Acid Methyl Esters

N-acylated amino acid methyl esters (NAMEs) are a class of compounds that have been identified in marine bacteria, such as those from the Roseobacter group. beilstein-journals.orgnih.gov These molecules are structurally related to N-acylhomoserine lactones (AHLs), which are involved in bacterial quorum sensing. beilstein-journals.orgnih.gov The synthesis of these compounds is essential for verifying their structures and for further biological studies. beilstein-journals.orgnih.gov

The general synthetic route to N-acylated amino acid methyl esters involves the coupling of a fatty acid with an amino acid methyl ester. beilstein-journals.org Specifically, for analogues derived from this compound, the corresponding carboxylic acid, (Z)-hexadec-9-enoic acid (palmitoleic acid), is used as the starting material. The carboxylic acid is first converted to its more reactive acyl chloride derivative, (Z)-hexadec-9-enoyl chloride. beilstein-journals.org This acyl chloride is then reacted with the desired amino acid methyl ester hydrochloride in the presence of a base to yield the final N-acylated product. beilstein-journals.org

For example, the synthesis of Methyl (Z)-N-hexadec-9-enoylglycinate was achieved by reacting (Z)-hexadec-9-enoyl chloride with glycine (B1666218) methyl ester hydrochloride. beilstein-journals.org This straightforward acylation reaction is applicable to a variety of amino acid methyl esters, allowing for the generation of a library of N-acylated compounds.

A detailed example of the synthesis of an N-acylated amino acid methyl ester is provided below:

ProductReactant 1Reactant 2SolventYieldReference
Methyl (Z)-N-hexadec-9-enoylglycinate(Z)-Hexadec-9-enoyl chlorideGlycine methyl ester hydrochlorideDichloromethaneNot Specified beilstein-journals.org
Methyl (Z)-hexadec-9-enoyl-2-aminobutyratePalmitoleic acidL-2-aminobutyric acid methyl ester hydrochlorideDichloromethaneNot Specified beilstein-journals.org
Generic N-acylamino acid esterCarboxamide (R¹-CONH₂)Glyoxalmonoacetal derivative (R²C(O)C(OR³)OR³)Carboxylic acid (R⁴-COOH)Not Specified google.com

Ecological and Inter Organismal Biological Functions of Hexadec 9 En 1 Ol

Roles as Semiochemicals in Chemical Communication

Semiochemicals are chemical substances that carry information between organisms. researchgate.net Hexadec-9-en-1-ol functions as such a messenger, primarily as a pheromone, which is a chemical signal used for communication between individuals of the same species. researchgate.net Its presence, concentration, and combination with other compounds can elicit complex and specific behavioral responses, especially in insects.

While many pheromone components are straightforward attractants, the function of this compound can be more nuanced, acting as a behavioral modifier. In the Oriental tobacco budworm, Helicoverpa assulta, (Z)-9-hexadecen-1-ol is a component of the female's pheromone gland extract. caymanchem.compherobase.com However, its role is not that of a simple attractant. Wind tunnel assays have demonstrated that when (Z)-9-hexadecen-1-ol is added to the primary pheromone blend of H. assulta, it significantly reduces the sequence of mating behaviors in males. caymanchem.com Specifically, it decreases flight, upwind movement, close approaches, landing, and copulatory attempts. caymanchem.com This inhibitory or antagonistic effect highlights a sophisticated mechanism where the precise ratio of pheromone components is crucial for eliciting the correct behavioral response.

Table 1: Behavioral Effects of (Z)-9-Hexadecen-1-ol on Male Helicoverpa assulta

Behavior Assessed Observation
Flight and Upwind Movement Decreased when added to pheromone blend caymanchem.com
Close Approach and Landing Reduced frequency in wind tunnel assays caymanchem.com

This compound has been definitively identified as a component of the sex pheromone blend in certain insect species. For instance, (Z)-9-hexadecen-1-ol is a known constituent of the female sex pheromone gland of the Oriental tobacco budworm, Helicoverpa assulta, a significant agricultural pest. caymanchem.compherobase.com Its identification is critical for understanding the chemical ecology of this species and for developing species-specific pest management tools. The presence of this alcohol alongside other compounds, such as aldehydes and acetates, creates a unique chemical signature that is recognized by conspecific males.

The composition of a pheromone blend is often what ensures reproductive isolation between closely related species. The role of this compound in Helicoverpa assulta exemplifies this principle. The genus Helicoverpa includes several species that may share common pheromone components. For example, the main pheromone component for many related moths is (Z)-11-hexadecenal. researchgate.net The addition of species-specific minor components, like (Z)-9-hexadecen-1-ol in H. assulta, helps to fine-tune the signal. caymanchem.com Its antagonistic effect on male mating behavior at certain concentrations ensures that only males of the same species, which are receptive to the specific blend ratio, will successfully mate. caymanchem.com This chemical specificity prevents hybridization with other species, such as Helicoverpa armigera, which may be sympatric and active during similar periods.

Beyond Lepidoptera, this compound is also a crucial component in the chemical communication of Hymenoptera, specifically bumblebees. Males of many bumblebee species establish flight circuits and apply a marking pheromone to various points along the route to attract virgin queens. These pheromone blends are highly species-specific. Research has identified this compound as a major constituent of the male marking pheromone of the bumblebee Bombus lapidarius. In this species, it comprises 52% of the labial gland secretion, demonstrating its central role in the mating strategy.

Table 2: Major Components of Male Marking Pheromone in Bombus lapidarius

Compound Percentage in Blend
This compound 52%

Strategic Applications in Integrated Pest Management (IPM)

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques. Semiochemicals, including pheromones, are valuable tools within IPM frameworks because they are target-specific and have a lower environmental impact than broad-spectrum pesticides. mdpi.com

Pheromone-baited traps are a cornerstone of modern IPM programs, used to monitor insect populations to determine pest density and the need for control measures. mdpi.comresearchgate.net While this compound may not always be the primary attractant, its inclusion in synthetic lures is vital for achieving the necessary specificity and efficacy. For pests like Helicoverpa assulta, a lure that precisely mimics the natural ratio of all pheromone components, including the behavioral modifier (Z)-9-hexadecen-1-ol, is more effective at selectively monitoring this species. caymanchem.com By ensuring that traps attract only the target pest, growers can make more accurate and economically sound decisions regarding pesticide applications, thus reducing unnecessary spraying and minimizing the impact on beneficial insects.

Efficacy in Mating Disruption Strategies for Agricultural Pests

This compound serves as a crucial precursor in the synthesis of (Z)-9-hexadecenal, a significant component of the sex pheromone for several major agricultural pests, including the American bollworm (Helicoverpa armigera) and the yellow stem borer (Scirpophaga incertulas). nih.govnih.gov Mating disruption is an environmentally conscious pest management technique that permeates the atmosphere with synthetic pheromones to interfere with the chemical communication between sexes, thereby reducing mating success and subsequent generations. nih.gov The efficacy of this strategy hinges on the precise composition and ratio of the pheromone blend released into the environment. nih.gov

For H. armigera, the sex pheromone is not a single compound but a specific blend, primarily of (Z)-11-hexadecenal and (Z)-9-hexadecenal. nih.govnih.gov Research has demonstrated that the effectiveness of mating disruption is highly dependent on releasing a blend that closely mimics the natural pheromone profile of the local pest population. nih.gov Variations in the optimal ratio have been observed in different geographical locations and crop ecosystems, highlighting the need for region-specific formulations. nih.gov The synthetic (Z)-9-hexadecenal, derived from this compound, is a key ingredient in creating these effective and species-specific pest control solutions. nih.gov The goal of this pest management approach is to reduce reliance on conventional insecticides by preventing pest proliferation, which can lead to significant reductions in crop damage while preserving non-target organisms. ekb.egnih.gov

Field-Based Assessment of Pheromone Effectiveness

The true measure of a pheromone-based mating disruption strategy lies in its performance under field conditions. Field-based assessments are critical for validating the efficacy of synthetic pheromones derived from precursors like this compound. ekb.eg These assessments typically involve deploying pheromone-baited traps within and outside treated areas to monitor the male moth population and their ability to locate a pheromone source. A significant reduction in male moth captures in traps within the disruption-treated zone compared to control zones indicates successful interference with mate-finding behavior. ekb.eg

In the case of Helicoverpa armigera, field studies have been conducted to determine the most attractive blend of (Z)-11-hexadecenal and (Z)-9-hexadecenal (synthesized from this compound). The results show that the optimal ratio can vary significantly depending on the region and the host crop. For instance, in South India, a wider range of blends proved effective in cotton ecosystems, whereas in chickpea ecosystems, a more specific ratio was required for maximum attraction. nih.gov In contrast, studies in North India found different optimal ratios for the same crops, underscoring the importance of local field trials to optimize mating disruption programs. nih.gov

Below is a data table summarizing the findings of field trials assessing the response of H. armigera to different pheromone blends.

Location & EcosystemPheromone Blend Ratio (Z-11:Z-9)Relative Male Moth Response
South India (Hebbali) - Cotton97:3 to 90:10Significantly High Attraction
South India (Hebbali) - Chickpea94:6Significantly More Attractive
North India (Pannihari) - Cotton96:4 and 90:10Significantly High Attraction
North India (Pannihari) - Chickpea90:10Significantly High Catches
Data sourced from studies on Heliothis armigera sex pheromone response. nih.gov

Molecular Interactions with Biological Systems

Integration into Cellular Lipid Membranes and Impact on Membrane Fluidity

Biological membranes are dynamic, fluid structures, and this fluidity is essential for numerous cellular functions. oup.com The integration of lipid-like molecules, such as the long aliphatic chain of this compound, can influence these properties. The structure of this compound, a 16-carbon alcohol featuring a single cis-double bond, suggests it would increase membrane fluidity upon incorporation. beilstein-journals.orgmdpi.com

The cis-double bond at the 9th position introduces a rigid kink in the hydrocarbon chain. beilstein-journals.org This bend disrupts the tight, orderly packing of the fatty acid tails of phospholipids that characterize a less fluid, more viscous membrane. mdpi.com By preventing dense packing, the integrated this compound molecules increase the average space between lipid molecules, thereby enhancing the lateral movement of lipids and embedded proteins. This process is known as increasing membrane fluidity. beilstein-journals.org While direct experimental data on this compound is limited, this principle is a well-established aspect of membrane biochemistry. beilstein-journals.orgmdpi.com Maintaining optimal membrane fluidity is critical, as significant alterations can disrupt vital cellular processes, including signal transduction and the function of membrane-bound enzymes. researchgate.net

Receptor Binding and Associated Signal Transduction Pathways

In insects, the perception of pheromones initiates a behavioral cascade that is fundamental to mating. This process begins with the binding of the pheromone molecule to a specific receptor protein. For airborne chemical signals like pheromones, these receptors are located on the dendritic membranes of olfactory sensory neurons (OSNs) within the insect's antennae. nih.gov

Contrary to earlier hypotheses that envisioned a G protein-coupled receptor (GPCR) system similar to vertebrates, the majority of insect odorant receptors (ORs) function as ligand-gated ion channels. nih.govresearchgate.net When a pheromone component, such as (Z)-9-hexadecenal derived from this compound, binds to its specific OR, it induces a conformational change in the receptor protein complex. This change directly opens an associated ion channel, allowing cations (like Na⁺ or Ca²⁺) to flow into the neuron. researchgate.net This influx of positive ions depolarizes the neuronal membrane, generating an electrical signal known as a receptor potential. If this potential reaches a certain threshold, it triggers an action potential that travels along the axon to the primary olfactory centers in the insect's brain, thus transducing the chemical signal into a neural impulse without the need for a secondary messenger cascade. nih.gov

Interaction with Insect Olfactory Receptors and Sensory Perception

The sensory perception of a pheromone is a highly specific process, relying on the precise interaction between the chemical signal and specialized olfactory receptors (ORs). nih.gov Insects possess a large and diverse repertoire of OR genes, enabling them to detect a vast array of volatile compounds with high sensitivity and selectivity. researchgate.net A single olfactory sensory neuron (OSN) typically expresses a specific OR that is tuned to recognize a particular chemical structure. nih.gov

The perception of a multi-component pheromone blend, which often includes derivatives of this compound, involves the activation of a specific combination of OSNs. nih.gov For example, in H. armigera, some OSNs will house receptors highly specific to (Z)-9-hexadecenal, while others will be specific to (Z)-11-hexadecenal. The insect's brain, specifically the antennal lobe, receives and processes the signals from these different neuron types. nih.gov The ratio and intensity of activation across this ensemble of specialized neurons allow the male moth to perceive the precise blend of the female's pheromone plume and distinguish it from other environmental odors or the pheromones of other species. nih.gov This precise neural coding is what underpins the high efficacy of specific pheromone ratios in field applications, as an incorrect blend fails to generate the correct activation pattern in the brain and thus does not elicit the appropriate mating behavior. nih.gov

Antimicrobial Activities and their Ecological Implications

Long-chain fatty alcohols, a class of compounds that includes this compound, are known to possess antimicrobial properties. The effectiveness of these compounds is often dependent on the length of their aliphatic carbon chain. Research into a range of saturated long-chain fatty alcohols has shown that their antibacterial activity varies significantly with chain length. For example, against Staphylococcus aureus, alcohols with 12 or 13 carbons demonstrated the most potent bacteriostatic effects, while activity diminished with both shorter and longer chains.

The saturated counterpart to this compound, 1-Hexadecanol, has shown relatively weak antibacterial activity against S. aureus in comparative studies. This suggests that for saturated alcohols, a 16-carbon chain length is outside the optimal range for inhibiting this particular bacterium. The presence of a double bond in this compound could potentially modify this activity, but specific studies are needed to confirm this.

The table below presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for a series of saturated long-chain fatty alcohols against Staphylococcus aureus, illustrating the structure-activity relationship.

CompoundMIC (μg/mL)MBC (μg/mL)
1-Decanol3264
1-Undecanol1632
1-Dodecanol816
1-Tridecanol48
1-Tetradecanol48
1-Pentadecanol48
1-Hexadecanol256≥ 512
1-Heptadecanol≥ 512≥ 512
Data from studies on the antibacterial activity of long-chain fatty alcohols.

From an ecological perspective, the antimicrobial properties of such compounds can be significant. Insects exist in microbially rich environments and have evolved various defense mechanisms. The production or sequestration of antimicrobial compounds, such as fatty alcohols, can play a role in protecting the insect, its eggs, or its food source from pathogenic fungi and bacteria. For instance, some insects are known to harbor symbiotic microorganisms that produce antimicrobial chemicals, defending the host against infection. While the specific role of this compound as an antimicrobial in an ecological context is not well-defined, it represents a class of molecules with known bioactivity that could contribute to the chemical defense strategies of insects.

Potential Ecological Functions as Biotic Defense Agents

This compound serves significant roles in inter-organismal communication and defense, primarily acting as a semiochemical in insects. Its function as a pheromone component is critical for the survival and reproductive success of various species.

In several species of bumblebees, (Z)-hexadec-9-en-1-ol has been identified as a key component of the male labial gland secretions used as marking pheromones chemecol.org. These chemical signals are essential for mate-finding and species recognition, which are fundamental aspects of reproductive strategy and, by extension, species preservation chemecol.orgfrontiersin.orgnih.gov. Research indicates that common lipids within the insect's body likely serve as precursors for these semiochemicals, which are then synthesized into the final pheromone components in the labial glands chemecol.org.

The compound also plays a role in the chemical ecology of bark beetles. For instance, it has been identified as a major component of the pheromone blend in certain species of the genus Bombus, where it facilitates chemical communication researchgate.net.

Beyond its role in insects, this compound is implicated in plant defense mechanisms. It is a derivative of very-long-chain fatty acids (VLCFAs), which are the building blocks of cuticular waxes nih.gov. The plant cuticle is the primary barrier protecting against a range of biotic stresses, including fungal pathogens and herbivorous insects nih.gov. The presence of unsaturated alcohols like this compound in plant tissues contributes to this protective surface layer nih.gov. Additionally, its identification in the brown alga Cladostephus spongiosus aligns with the general observation that certain fatty acids and their derivatives in plants and algae can function as self-defense agents nih.govsemanticscholar.org.

Table 2: Role of this compound as a Semiochemical in Insects

Insect Genus/Group Specific Role Function Citation
Bumblebees (Bombus) Marking Pheromone Component Mate-Finding, Species Recognition chemecol.orgfrontiersin.orgnih.gov

Advanced Analytical and Spectroscopic Characterization of Hexadec 9 En 1 Ol

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental in isolating and quantifying Hexadec-9-en-1-ol, particularly from biological or synthetic matrices where numerous other similar compounds may be present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. unar.ac.idmdpi.com In GC-MS, the compound is first vaporized and separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the gas chromatograph column. Following separation, the molecule is ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification. nist.govnist.gov

The mass spectrum of this compound exhibits characteristic fragmentation patterns. massbank.eu While the molecular ion peak [M]+ at m/z 240 may be weak or absent, prominent fragments resulting from the cleavage of the carbon chain and loss of water from the alcohol group are typically observed. For the (Z)-isomer of this compound, significant peaks can be seen at various mass-to-charge ratios, with some of the most intense peaks appearing at m/z 55, 67, 81, 82, and 96. nih.gov The retention index, a measure of where the compound elutes relative to a series of n-alkane standards, is also a critical parameter for identification. For this compound, the Kovats retention index is reported to be 1863 on a semi-standard non-polar column and 2413 on a standard polar column. nih.govnih.gov

Interactive Table: GC-MS Data for (Z)-Hexadec-9-en-1-ol

Parameter Value Reference
Molecular Formula C₁₆H₃₂O nist.govnist.gov
Molecular Weight 240.42 g/mol nih.govnih.gov
CAS Registry Number 10378-01-5 nist.govnist.gov
Kovats Retention Index (Semi-standard non-polar) 1863 nih.gov
Kovats Retention Index (Standard polar) 2413 nih.govnih.gov

| Top 5 Mass Spectral Peaks (m/z) | 82, 96, 81, 67, 55 | nih.gov |

Two-Dimensional Gas Chromatography Coupled with Mass Detection (GCxGC-MS) for Complex Biological Samples

For exceptionally complex biological samples, such as insect pheromone gland extracts, two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power. nih.govresearchgate.netplos.org This technique employs two different capillary columns with orthogonal separation mechanisms. The effluent from the first column is trapped, concentrated, and then rapidly re-injected onto the second, shorter column. This process provides a much higher degree of separation, allowing for the resolution of co-eluting compounds that would overlap in a single-dimension GC analysis. researchgate.net GCxGC-MS is particularly valuable in pheromone research, where active compounds are often present at very low concentrations alongside a multitude of structurally similar but inactive compounds. nih.govresearchgate.net This enhanced separation facilitates more accurate identification and quantification of trace components like this compound in challenging matrices. plos.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₆H₃₂O), the calculated exact mass is 240.2453 Da. nih.gov HRMS can definitively distinguish it from other compounds that may have the same nominal mass but different elemental formulas. This capability is invaluable for confirming the identity of the compound, especially when authentic standards are unavailable for comparison.

Spectroscopic Techniques for Structural Elucidation and Isomeric Purity

Spectroscopic methods provide detailed information about the molecular structure of this compound, including the arrangement of atoms and the configuration of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

¹H-NMR Spectroscopy: Proton NMR provides information about the different types of hydrogen atoms in the molecule and their neighboring environments. For this compound, the spectrum would show characteristic signals for the protons on the carbon bearing the hydroxyl group (-CH₂OH), the vinylic protons of the double bond (-CH=CH-), the allylic protons adjacent to the double bond, the numerous methylene (B1212753) (-CH₂-) groups in the alkyl chain, and the terminal methyl (-CH₃) group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to piece together the structure.

¹³C-NMR Spectroscopy: Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms in the molecule. The spectrum of this compound would display distinct signals for the carbon of the hydroxyl-bearing methylene group, the two vinylic carbons, and the various methylene and methyl carbons along the chain. The chemical shifts of the vinylic carbons are particularly informative for determining the geometry of the double bond (cis or trans).

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is a set of NMR experiments used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. sapub.orgmagritek.com A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. magritek.com Quaternary carbons are not observed. sapub.org This information, combined with the ¹³C-NMR spectrum, allows for the unambiguous assignment of each carbon signal. sapub.orgmagritek.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. libretexts.org For this compound, the IR spectrum would exhibit several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. openstax.orglibretexts.orgvscht.cz

C-H Stretch: Absorptions for the stretching of C-H bonds in the alkyl chain appear just below 3000 cm⁻¹. libretexts.org A key feature for an unsaturated compound like this compound would be the C=C-H stretch, which typically appears just above 3000 cm⁻¹. vscht.cz

C=C Stretch: A medium to weak absorption band around 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond stretch. vscht.cz The intensity of this band can be weak for symmetrically substituted alkenes.

C-O Stretch: A strong absorption in the 1050-1260 cm⁻¹ region is indicative of the carbon-oxygen single bond of the primary alcohol. libretexts.orgopenstax.org

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretch, H-bonded 3200 - 3600 Strong, Broad
Alkene (=C-H) Stretch ~3010 - 3100 Medium
Alkane (C-H) Stretch 2850 - 2960 Strong
Alkene (C=C) Stretch 1640 - 1680 Weak to Medium

| Alcohol (C-O) | Stretch | 1050 - 1260 | Strong |

UV-Vis Spectroscopic Analysis in Specific Reaction Monitoring

While this compound itself does not possess a strong chromophore for direct UV-Vis spectroscopic analysis, this technique becomes invaluable for monitoring reactions involving the compound, particularly those that introduce or alter UV-absorbing functional groups.

For instance, in the synthesis of related compounds or in degradation studies, the formation or disappearance of chromophores can be quantitatively tracked. An example is the oxidation of the alcohol functional group to an aldehyde or a carboxylic acid. The resulting carbonyl group exhibits a characteristic n→π* absorption in the UV region (around 270-300 nm), which can be monitored to follow the reaction kinetics.

Research Findings:

In a study monitoring the synthesis of silver nanoparticles using plant extracts, which often contain long-chain alcohols, UV-Vis spectroscopy was employed to track the formation of the nanoparticles. nih.gov The appearance and intensity of the surface plasmon resonance (SPR) peak of the silver nanoparticles provided a direct measure of the reaction's progress. nih.gov Although this is an indirect application, it illustrates how UV-Vis spectroscopy can be used to monitor reactions in a system containing long-chain alcohols.

Similarly, in the reduction of a ketone to an alcohol, a reaction analogous to the reverse of oxidizing this compound, the disappearance of the ketone's UV absorption can be used to monitor the reaction's completion. rsc.org This principle can be applied to reactions involving this compound where a UV-active reactant is consumed or a UV-active product is formed.

Table 1: Application of UV-Vis Spectroscopy in Reaction Monitoring Relevant to this compound

Reaction TypeMonitored SpeciesWavelength Range (nm)Application
Oxidation of alcoholFormation of aldehyde/ketone270-300Monitoring synthesis of hexadecenal from hexadecenol
Reduction of ketoneDisappearance of ketone270-300Following the reduction of a carbonyl compound to an alcohol
Nanoparticle SynthesisFormation of nanoparticles400-500 (SPR peak)Tracking reactions where the alcohol acts as a reducing/capping agent

This table is generated based on principles of UV-Vis spectroscopy and findings from related studies.

Advanced Sample Preparation and Derivatization for Analysis

The analysis of this compound, particularly by gas chromatography (GC), often requires sample preparation and derivatization to improve its analytical characteristics. sigmaaldrich.com These steps are crucial for enhancing volatility, thermal stability, and detectability.

Derivatization Strategies to Enhance Volatilization and Detection in GC

Due to its relatively high boiling point and polar hydroxyl group, direct GC analysis of this compound can be challenging, potentially leading to broad peaks and poor resolution. Derivatization addresses these issues by converting the polar -OH group into a less polar, more volatile moiety. gcms.czsigmaaldrich.com

Common Derivatization Techniques:

Silylation: This is one of the most common methods, where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comcolostate.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.comnih.gov The resulting TMS ether is significantly more volatile and thermally stable. nih.gov

Acylation: This involves the reaction of the alcohol with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form an ester. For instance, reacting this compound with acetic anhydride would yield hexadec-9-en-1-yl acetate (B1210297). This can improve chromatographic behavior and can also be used for confirmation of structure. researchgate.net

Pentafluorobenzoyl (PFBoyl) Derivatization: For enhanced detection using electron capture negative ion chemical ionization-mass spectrometry (ECNICI-MS), derivatization with reagents like 2,3,4,5,6-pentafluorobenzoyl chloride (PFBoylCl) is employed. nih.gov The resulting PFBoyl ester is highly electronegative, leading to a significant increase in sensitivity. nih.gov

Research Findings:

A study on the analysis of fatty alcohols utilized silylation to improve their GC-amenability. sigmaaldrich.com The derivatization of hydroxyl-containing compounds with BSTFA was shown to be effective, with the reaction time and temperature being critical parameters for achieving complete derivatization. sigmaaldrich.com For long-chain alcohols, trimethylsilylation is a well-established method for GC-MS analysis. nih.govnih.gov Research has also demonstrated the use of picolinyl and nicotinate (B505614) derivatives for the GC/MS identification of long-chain fatty alcohols. nih.gov Furthermore, pentafluorobenzoyl derivatization has been shown to provide sensitive detection of hydroxyl-containing compounds when coupled with GC/ECNICI-MS. nih.gov

Table 2: Common Derivatization Reagents for this compound in GC Analysis

Derivatization ReagentDerivative FormedKey Advantages
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) etherIncreased volatility, improved thermal stability, good for general GC-MS analysis. sigmaaldrich.comnih.gov
Acetic AnhydrideAcetate esterImproved chromatographic properties, can be used for structural confirmation. researchgate.net
2,3,4,5,6-Pentafluorobenzoyl chloride (PFBoylCl)Pentafluorobenzoyl (PFBoyl) esterEnhanced sensitivity for Electron Capture Detection (ECD) and ECNICI-MS. nih.gov

This table is compiled from various sources detailing derivatization strategies for long-chain alcohols.

Applications of Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the analysis of semiochemicals like this compound from various matrices. frontiersin.orgresearchgate.netresearchgate.net It integrates sampling, extraction, and concentration into a single step. researchgate.net

SPME Principles and Modes:

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample (or its headspace), and analytes partition between the sample matrix and the fiber coating. After extraction, the fiber is transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. youtube.com

Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a solid or liquid sample. This is ideal for volatile and semi-volatile compounds like this compound, as it avoids the introduction of non-volatile matrix components into the GC system. frontiersin.orgnih.gov

Direct Immersion SPME (DI-SPME): The fiber is directly immersed in a liquid sample. This is generally used for less volatile analytes. youtube.com

Research Findings:

SPME, particularly HS-SPME coupled with GC-MS, is a powerful tool for the analysis of semiochemicals and volatiles from insect and plant sources. nih.govschweizerbart.de The choice of fiber coating is critical for selective and efficient extraction. For a compound like this compound, a nonpolar or bipolar fiber would be suitable. Common fiber coatings include polydimethylsiloxane (B3030410) (PDMS), polyacrylate (PA), and mixed phases like Carboxen/PDMS. frontiersin.orgresearchgate.net Studies on the volatile profiles of various natural products have demonstrated the effectiveness of HS-SPME for extracting alcohols and other semiochemicals. frontiersin.orgnih.gov The optimization of extraction parameters such as temperature, time, and sample volume is crucial for achieving reproducible and quantitative results. frontiersin.org

Table 3: SPME Fiber Selection for this compound Analysis

Fiber CoatingPolarityTypical Analytes
Polydimethylsiloxane (PDMS)NonpolarVolatiles and nonpolar semi-volatiles. researchgate.net
Polyacrylate (PA)PolarPolar semi-volatiles (e.g., phenols, alcohols). researchgate.net
Carboxen/Polydimethylsiloxane (CAR/PDMS)BipolarGases and a broad range of volatile compounds. frontiersin.orgresearchgate.net
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)BipolarWide range of volatiles and semi-volatiles, often used for flavor and fragrance analysis. researchgate.net

This table provides a general guide for SPME fiber selection based on established principles and applications.

Emerging Research Perspectives on Hexadec 9 En 1 Ol

Discovery of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of Hexadec-9-en-1-ol in insects is intricately linked to fatty acid metabolism. The process typically begins with a common saturated fatty acid, palmitic acid, which is converted to its acyl-CoA or acyl-ACP derivative. wikipedia.orgnih.gov A key enzymatic step involves the introduction of a double bond at the delta-9 position by a specific class of enzymes known as Δ9-fatty acid desaturases. wikipedia.org These desaturases are crucial for creating the monounsaturated palmitoleic acid backbone.

Following desaturation, the fatty acyl precursor undergoes a chain-shortening process, although for C16 pheromones like this compound, this is not required. The final and critical step is the reduction of the carboxyl group of the fatty acyl precursor to an alcohol. This conversion is catalyzed by fatty acyl reductases (FARs). The discovery and characterization of FARs from various moth species have been pivotal in understanding the specificity of pheromone production. These enzymes determine the final alcohol component of the pheromone blend.

In some organisms, alternative pathways such as α-oxidation and ω-oxidation exist for fatty acid metabolism. agriculturejournals.cz The α-oxidation pathway generates a fatty acid that is shorter by one carbon unit, while ω-oxidation yields ω-hydroxy acids and α,ω-dicarboxylic acids. agriculturejournals.cz While the primary route to this compound is through the desaturase-FAR pathway, the potential for these alternative pathways to contribute to the diversity of related compounds in nature remains an area of investigation.

Enzyme Class Function in this compound Biosynthesis Substrate Example Product Example
Stearoyl-CoA desaturase-1 (SCD1) likeInserts a cis double bond at the 9th carbon position. wikipedia.orgPalmitic acidPalmitoleic acid wikipedia.orgnih.gov
Fatty Acyl Reductase (FAR)Reduces the activated carboxyl group to a primary alcohol.(Z)-9-Hexadecenoyl-CoA(Z)-9-Hexadecen-1-ol

Development of Sustainable and Cost-Effective Synthetic Methodologies

The high cost and environmental impact of traditional chemical synthesis have driven research toward more sustainable methods for producing insect pheromones like this compound.

One prominent approach is biotechnological production using engineered microorganisms. nih.gov Yeast, particularly Yarrowia lipolytica, has been successfully engineered to produce moth sex pheromones, including (Z)-hexadec-11-en-1-ol and (Z)-tetradec-9-en-1-ol, through the fermentation of fatty alcohols. nih.govmdpi.com This method offers a promising alternative to chemical synthesis, which often involves multiple steps, low yields, and hazardous reagents. nih.govperfumerflavorist.com Recombinant microorganisms can be designed to co-express a pheromone pathway and other useful molecules, opening avenues for novel pest control strategies. google.com

Chemical synthesis routes continue to be refined for greater efficiency and stereoselectivity. A common strategy involves the reduction of the corresponding alkyne, hexadec-9-yn-1-ol, to create the Z-configured double bond. researchgate.netjaydevchemicals.com For instance, the reduction of hexadec-9-yn-1-ol using reagents like isobutylmagnesium bromide in the presence of dicyclopentadienyltitanium (B74037) dichloride yields (Z)-9-hexadecen-1-ol. researchgate.net Another method involves the reduction of palmitoleic acid methyl ester with lithium aluminum hydride to produce cis-9-hexadecen-1-ol. google.com Olefin metathesis is also being explored as a versatile and efficient method for synthesizing unsaturated compounds, including insect pheromones. google.com

Methodology Description Key Features Reference
Yeast Fermentation Use of engineered yeast (e.g., Yarrowia lipolytica) to biosynthesize pheromone components from fatty alcohols. nih.govmdpi.comSustainable, potentially lower cost for large-scale production. nih.govmdpi.com
Chemical Reduction Reduction of an acetylenic precursor (e.g., hexadec-9-yn-1-ol) to form the Z-alkene. researchgate.netAllows for high stereoselectivity of the double bond. researchgate.net
Olefin Metathesis Transition metal-catalyzed reactions to form carbon-carbon double bonds. google.comHigh efficiency and modularity in synthesis design. google.com
Reduction of Esters Conversion of fatty acid esters (e.g., methyl palmitoleate) to the corresponding alcohol using reducing agents. google.comA direct route from common fatty acid derivatives. google.com

In-depth Understanding of Complex Ecological Interactions and Behavioral Responses

This compound and its derivatives are key players in the chemical ecology of many insects, primarily as sex pheromones that mediate mating. The specific isomer and its concentration are critical for eliciting a behavioral response. For example, the Z-isomer of hexadecen-1-ol is a known component of the sex pheromone for the cotton bollworm (Helicoverpa armigera) and the tobacco budworm (Heliothis virescens). jaydevchemicals.com

Laboratory and field studies use techniques like electroantennography (EAG) and gas chromatography-electroantennographic detection (GC-EAD) to measure the response of insect antennae to specific volatile compounds. mdpi.compsu.edu These studies have shown that exposure to the correct pheromone components can trigger distinct behaviors in male moths, such as increased movement and directed flight toward the pheromone source. The response can be highly dependent on the blend of compounds; often, a mixture of several components, including this compound or its corresponding aldehyde (Hexadecenal), is more attractive than a single compound. mdpi.com

Interestingly, the behavioral effect of a semiochemical can be dose-dependent, where a compound that is an attractant at low concentrations may become a repellent at higher concentrations. biodiversitylibrary.org This dose-response relationship is a crucial factor in developing effective pest management strategies. The presence of plant volatiles can also modulate insect responses to pheromones, creating a complex web of chemical cues that guide insect behavior in finding mates and host plants. psu.edumdpi.com

Exploration of Innovative Applications in Biotechnological and Agricultural Sectors (excluding human/clinical contexts)

The primary agricultural application of this compound and its derivatives is in integrated pest management (IPM). These compounds are used in two main strategies: monitoring and mating disruption.

Pheromone Traps for Monitoring: Traps baited with synthetic pheromones are used to monitor the population levels of pest insects. For instance, traps containing (Z)-9-hexadecenal, the aldehyde form of (Z)-9-hexadecen-1-ol, are used to monitor the cotton bollworm (Helicoverpa armigera). researchgate.net This information helps farmers to time insecticide applications more effectively or to determine if other control measures are needed.

Mating Disruption: This technique involves releasing a high concentration of a synthetic pheromone into a crop field. The abundance of the pheromone makes it difficult for male insects to locate calling females, thus disrupting mating and reducing the subsequent larval population. mdpi.com This approach has been effective in controlling pests like the cotton bollworm. mdpi.com The development of cost-effective production methods, such as yeast fermentation, is making mating disruption a more viable option for a wider range of crops, reducing the reliance on conventional insecticides. nih.gov

Beyond direct application, there is research into developing transgenic plants that can produce insect pheromones, providing a continuous and localized release for crop protection.

Computational Chemistry and Chemoinformatics for Structure-Activity Relationship Studies

Computational methods are becoming indispensable for accelerating the discovery and optimization of semiochemicals like this compound. These approaches allow for the study of interactions at a molecular level and the prediction of biological activity.

Predictive Modeling of Receptor Binding and Ligand-Protein Interactions

Molecular docking and molecular dynamics simulations are powerful tools for investigating how pheromone molecules bind to their specific olfactory receptors (ORs) in the insect antenna. mdpi.com By creating homology models of insect ORs, researchers can simulate the binding of this compound and its analogs within the receptor's binding pocket. nih.gov These models can predict binding affinities and identify key amino acid residues that are crucial for the ligand-protein interaction. mdpi.comnih.gov

Recent advancements include the use of machine learning algorithms, such as generative adversarial networks (GANs), to design novel molecules with high predicted binding affinities to target receptors. biorxiv.org For example, a Boltzmann-Enhanced GAN (BEGAN) approach has been used to generate new pheromone analogs for the Spodoptera frugiperda pheromone receptor, shifting the generation process towards molecules with superior binding properties. biorxiv.org This predictive power helps to prioritize which novel compounds should be synthesized and tested in the lab, saving time and resources.

Theoretical Studies of this compound Derivatives and their Potential Biological Activities

Structure-activity relationship (SAR) studies are essential for understanding how modifications to the chemical structure of this compound affect its biological function. biodiversitylibrary.orgresearchgate.net By synthesizing and testing a series of derivatives, researchers can determine the importance of features like chain length, the position and geometry of the double bond, and the nature of the terminal functional group. biodiversitylibrary.org

For example, reducing the carbon chain length from C16 to C14 can shift the biological activity towards different insect species. Similarly, the geometry of the double bond (cis/Z vs. trans/E) is often critical for receptor binding and subsequent behavioral response.

Theoretical studies using Density Functional Theory (DFT) can calculate properties like molecular orbital energies (HOMO/LUMO), charge distribution, and chemical reactivity descriptors. researchgate.net These calculations provide insights into the electronic properties of this compound and its derivatives, helping to explain the observed SARs. By correlating these theoretical properties with experimentally determined biological activities, researchers can build more robust predictive models for designing new and more effective pheromone analogs for pest control applications.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying Hexadec-9-en-1-ol in biological samples?

  • Methodological Answer : this compound can be identified using nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) . For example, in fungal extracts, isolation involves organic solvent extraction, followed by spectral comparison with databases like the NIST Mass Spectral Library and cross-referencing NMR data from the Dictionary of Natural Products . Quantification requires calibration curves using pure standards and validation via reproducibility tests.

Q. How is this compound synthesized in laboratory settings?

  • Methodological Answer : Synthesis typically involves reduction of hexadec-9-enal using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Alternatively, oxidation of hexadec-9-ene with potassium permanganate (KMnO₄) can yield intermediates, which are further reduced. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-oxidized acids .

Q. What safety protocols are essential when handling this compound in laboratory research?

  • Methodological Answer : Use personal protective equipment (PPE) , including nitrile gloves and goggles, under a fume hood. Avoid contact with strong oxidizers (e.g., CrO₃) and acids/alkalis, as hazardous reactions may occur. Storage should be in airtight containers at 4°C, with reference to safety data sheets (SDS) for toxicity thresholds and spill management .

Advanced Research Questions

Q. How can researchers design experiments to investigate the ecological role of this compound in bumblebee communication?

  • Methodological Answer :

Sample Collection : Extract cephalic labial gland secretions (CLGS) from species like Bombus alpinus using non-invasive microsampling techniques.

Chemical Profiling : Analyze CLGS via GC-MS to quantify this compound and co-occurring compounds (e.g., hexadec-9-enal) .

Behavioral Assays : Test responses (e.g., mating or foraging) to synthetic blends in controlled environments, using dose-response experiments to isolate bioactive components.

Comparative Studies : Compare profiles across species (e.g., B. hyperboreus vs. B. alpinus) to assess evolutionary conservation or divergence .

Q. What methodologies are recommended to resolve contradictions in reported biological functions of this compound across studies?

  • Methodological Answer :

  • Systematic Meta-Analysis : Aggregate data from independent studies (e.g., insect secretions vs. fungal extracts) to identify confounding variables like matrix effects or species-specific biosynthesis pathways.
  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH, temperature) to isolate functional variability.
  • Multi-Omics Integration : Combine metabolomic data with transcriptomic analyses to link compound presence to gene expression patterns .

Q. How does the carbon chain length and double bond position of this compound affect its physicochemical properties compared to analogs (e.g., pentadec-9-en-1-ol)?

  • Methodological Answer :

  • Hydrophobicity : Measure partition coefficients (log P) using octanol-water assays. Longer chains (C16 vs. C15) increase hydrophobicity, impacting membrane permeability in biological systems.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to compare melting points. The cis-9 double bond in this compound reduces packing efficiency, lowering melting points versus saturated analogs .

Q. What statistical approaches are suitable for analyzing compositional variations of this compound in ecological studies?

  • Methodological Answer :

  • Indicator Species Analysis (IndVal) : Statistically identify compounds (e.g., this compound) that are significantly associated with specific taxa, as demonstrated in bumblebee CLGS studies .
  • Principal Component Analysis (PCA) : Reduce dimensionality of GC-MS datasets to visualize clustering patterns driven by this compound abundance.
  • Permutation Tests : Validate significance of compound-species associations using non-parametric methods .

Data Contradiction & Experimental Design

Q. How can researchers address discrepancies in this compound concentration ranges reported across insect species?

  • Methodological Answer :

  • Standardized Extraction Protocols : Ensure consistent use of solvents (e.g., hexane vs. dichloromethane) and extraction times.
  • Inter-laboratory Calibration : Share certified reference materials (CRMs) to harmonize GC-MS quantification.
  • Error Source Analysis : Evaluate technical (e.g., instrument sensitivity) vs. biological variability (e.g., age-dependent secretion rates) .

Q. What experimental controls are critical when studying this compound’s antimicrobial properties?

  • Methodological Answer :

  • Negative Controls : Use solvent-only treatments (e.g., ethanol) to rule out carrier effects.
  • Positive Controls : Include known antimicrobials (e.g., chloramphenicol) to benchmark activity.
  • Matrix Blanks : Analyze culture media or host tissues without this compound to detect background interference .

Tables for Key Comparisons

Property This compound Pentadec-9-en-1-ol Octadec-11-en-1-ol
Carbon Chain Length 161518
Double Bond Position 9911
log P (Predicted) 6.86.27.5
Melting Point (°C) -4 to 2-8 to 010 to 15
Biological Source Bombus alpinusSynthetic analogsBombus hyperboreus
Key Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.